molecular formula C15H13ClFN5O B214020 4-chloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide

4-chloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide

Cat. No. B214020
M. Wt: 333.75 g/mol
InChI Key: NMDBSDXWHHOKRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of pyrazole carboxamide derivatives and has shown promising results in studies related to cancer, inflammation, and other diseases.

Mechanism of Action

The mechanism of action of 4-chloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in cell proliferation and inflammation. It has been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and physiological effects:
Studies have shown that 4-chloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide has several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases. It has also been shown to inhibit the migration and invasion of cancer cells, which is important in preventing cancer metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide in lab experiments is that it has shown low toxicity and good selectivity towards cancer cells and inflammatory cells. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 4-chloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to optimize its therapeutic potential by developing more potent derivatives and exploring its use in combination with other drugs. Additionally, more studies are needed to investigate its potential in other diseases such as neurological disorders and cardiovascular diseases.

Synthesis Methods

The synthesis of 4-chloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide involves the reaction of 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid with 4-fluorobenzylamine and 1H-pyrazol-4-ylamine in the presence of coupling agents such as EDC and HOBt. The reaction is carried out in a suitable solvent such as DMF or DMSO, and the product is obtained after purification by column chromatography.

Scientific Research Applications

4-chloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide has been studied extensively for its potential as a therapeutic agent in various diseases. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its anti-inflammatory effects and has shown potential in treating inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

4-chloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide

Molecular Formula

C15H13ClFN5O

Molecular Weight

333.75 g/mol

IUPAC Name

4-chloro-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C15H13ClFN5O/c1-21-9-13(16)14(20-21)15(23)19-12-6-18-22(8-12)7-10-2-4-11(17)5-3-10/h2-6,8-9H,7H2,1H3,(H,19,23)

InChI Key

NMDBSDXWHHOKRA-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)F)Cl

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)F)Cl

Origin of Product

United States

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